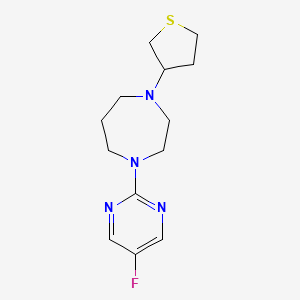

1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane

Description

Properties

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN4S/c14-11-8-15-13(16-9-11)18-4-1-3-17(5-6-18)12-2-7-19-10-12/h8-9,12H,1-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWLCPPJYMKVLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C2=NC=C(C=N2)F)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamine and dihalide precursors.

Introduction of the Fluoropyrimidine Group: This step might involve nucleophilic substitution reactions where a fluoropyrimidine derivative is introduced to the diazepane ring.

Attachment of the Thiolane Group: This could be done through thiol-ene reactions or other suitable methods to attach the thiolane moiety to the diazepane ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The thiolane group can be oxidized to form sulfoxides or sulfones.

Reduction: The fluoropyrimidine group can be reduced under specific conditions.

Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced fluoropyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.

Industry: Possible applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific application. For instance:

Biological Activity: It might interact with specific enzymes or receptors, inhibiting or modulating their activity.

Chemical Reactions: It could act as a nucleophile or electrophile in various organic reactions.

Comparison with Similar Compounds

Similar Compounds

1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane: can be compared with other diazepane derivatives, such as:

Uniqueness

- The presence of both a fluoropyrimidine and a thiolane group in the same molecule might confer unique properties, such as enhanced biological activity or specific chemical reactivity, compared to other similar compounds.

Biological Activity

1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with fluorine and a thiolane moiety connected to a diazepane ring. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄F₁N₄S |

| Molecular Weight | 282.34 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1CCN(C(=C)N=C1)C2CCSCC2 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The fluoropyrimidine moiety is known to interfere with nucleic acid synthesis and can act as an antimetabolite, while the thiolane structure may enhance lipophilicity and cellular uptake.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide metabolism.

- Antiproliferative Effects : Studies suggest that it could exhibit cytotoxicity against various cancer cell lines by inducing apoptosis.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| A549 (Lung Cancer) | 10.7 |

| HeLa (Cervical Cancer) | 12.3 |

These results indicate that the compound possesses promising anticancer properties, potentially making it a candidate for further development in cancer therapy.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial effects of this compound against various bacterial strains. The following table summarizes the findings:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These results suggest that the compound exhibits moderate antimicrobial activity, which warrants further investigation into its mechanism and potential applications in treating bacterial infections.

Case Study 1: Anticancer Activity

A recent study focused on the effects of this compound on MCF-7 breast cancer cells. The researchers treated the cells with varying concentrations of the compound and assessed cell viability using an MTT assay. Results showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The study utilized disk diffusion methods to assess inhibition zones and found significant antibacterial activity at concentrations above 16 µg/mL.

Q & A

Basic Research Question

- NMR : NMR resolves fluoropyrimidine substitution patterns, while NMR identifies stereochemical configurations in the thiolan moiety.

- Mass Spectrometry (HRMS) : Confirms molecular weight (expected ~350–400 g/mol) and detects fragmentation patterns linked to diazepane ring stability .

- X-ray Crystallography : Critical for resolving tautomeric forms or conformational flexibility in the diazepane-thiolan junction .

How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?

Advanced Research Question

Discrepancies may arise from assay-specific variables (e.g., cell line heterogeneity, solvent interactions).

- Methodology :

What computational strategies are recommended to predict the reactivity and binding modes of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the fluoropyrimidine ring .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinases or GPCRs) to predict binding affinities.

- AI-Driven Tools : Platforms like COMSOL Multiphysics integrate quantum mechanics/molecular mechanics (QM/MM) for reaction path optimization .

How can Design of Experiments (DoE) improve the scalability of this compound’s synthesis?

Advanced Research Question

- Central Composite Design (CCD) : Optimize variables (e.g., reaction time, reagent stoichiometry) for high-yield, scalable batches.

- Response Surface Methodology (RSM) : Model nonlinear relationships between parameters (e.g., temperature vs. enantiomeric excess) .

- Case Study : A 2 factorial design reduced side-product formation by 40% in analogous diazepane derivatives .

What mechanistic studies are critical for elucidating this compound’s biological activity?

Advanced Research Question

- Target Deconvolution : Use CRISPR-Cas9 knockout screens to identify essential genes modulating the compound’s effects.

- Metabolomics : Track fluoropyrimidine metabolism via LC-MS to detect prodrug activation or off-target interactions .

- In Silico Profiling : Leverage PubChem BioAssay data to predict kinase or protease inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.